An In-Depth Technical Guide to 4-(Boc-amino)-3,6-dichloropyridazine
An In-Depth Technical Guide to 4-(Boc-amino)-3,6-dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 4-(Boc-amino)-3,6-dichloropyridazine, a key building block in modern medicinal chemistry. With the CAS Number 887310-61-4, this compound plays a significant role in the synthesis of complex heterocyclic molecules targeted for a range of therapeutic applications. This document serves as a technical resource, offering insights into its synthesis, characterization, and reactivity, underpinned by established scientific principles and practical considerations.
Core Molecular Attributes and Physical Properties
4-(Boc-amino)-3,6-dichloropyridazine, systematically named tert-butyl (3,6-dichloropyridazin-4-yl)carbamate, is a white to off-white solid. Its structure integrates a dichloropyridazine core with a Boc-protected amine, a common strategy in multi-step organic synthesis to modulate reactivity and enable selective transformations.
Structural and General Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 887310-61-4 | [1] |
| Molecular Formula | C₉H₁₁Cl₂N₃O₂ | [1] |
| Molecular Weight | 264.11 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% |
Thermal Properties
While a specific melting point for 4-(Boc-amino)-3,6-dichloropyridazine is not widely reported in publicly available literature, a closely related N-methylated analog, tert-butyl (3,6-dichloropyridazin-4-yl)methylcarbamate, exhibits a melting point of 95-97 °C[2]. This suggests a similar thermal stability profile for the title compound. It is crucial for researchers to determine the melting point of their specific batch as a measure of purity.
Experimental Protocol: Melting Point Determination
A calibrated melting point apparatus should be used. A small amount of the crystalline solid is packed into a capillary tube and heated at a steady rate (e.g., 1-2 °C/min) to ensure accurate determination of the melting range.
Solubility Profile
Experimental Protocol: Solubility Assessment
To assess solubility, a small, known amount of the compound can be added to a measured volume of the solvent at room temperature. The mixture is agitated, and the dissolution is observed. This can be done qualitatively or quantitatively using techniques like gravimetric analysis after solvent evaporation.
Synthesis and Chemical Reactivity
The synthesis of 4-(Boc-amino)-3,6-dichloropyridazine typically involves the introduction of the Boc-protecting group onto 4-amino-3,6-dichloropyridazine. The Boc group is favored for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.
Synthetic Approach
The protection of the amino group is a standard procedure in organic synthesis. The reaction of 4-amino-3,6-dichloropyridazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like THF or DCM, affords the desired product.
Experimental Protocol: Synthesis of 4-(Boc-amino)-3,6-dichloropyridazine
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To a solution of 4-amino-3,6-dichloropyridazine in anhydrous THF, add triethylamine (1.1 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Caption: Synthetic workflow for 4-(Boc-amino)-3,6-dichloropyridazine.
Reactivity Profile
The chemical reactivity of 4-(Boc-amino)-3,6-dichloropyridazine is dictated by the interplay of the dichloropyridazine ring and the Boc-protected amino group.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridazine ring are susceptible to nucleophilic displacement. The electron-withdrawing nature of the pyridazine nitrogens activates the ring towards SNAr reactions. This allows for the selective introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the C3 and C6 positions, which is a cornerstone of its utility in building molecular diversity. The Boc-protected amino group generally remains intact under these conditions.
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Cross-Coupling Reactions: The chloro substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyridazine derivatives.
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Deprotection of the Boc Group: The tert-butoxycarbonyl group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent. This deprotection unmasks the amino group, making it available for subsequent chemical transformations, such as amide bond formation or further functionalization. The stability of the Boc group to basic and nucleophilic conditions allows for a high degree of synthetic flexibility.[3][4]
Spectroscopic Characterization
Definitive structural confirmation of 4-(Boc-amino)-3,6-dichloropyridazine relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific compound is scarce, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.4-1.6 ppm. A singlet corresponding to the proton on the pyridazine ring would appear further downfield. A broad singlet for the N-H proton of the carbamate is also anticipated, with its chemical shift being solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the tert-butyl group (a quaternary carbon and three methyl carbons). The carbonyl carbon of the Boc group will appear in the range of 150-155 ppm. The carbons of the dichloropyridazine ring will have distinct chemical shifts influenced by the chlorine and nitrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:
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N-H stretch: A band around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.
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C=O stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ for the carbonyl group of the Boc protector.
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C-N stretch: Bands in the fingerprint region.
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C-Cl stretch: Absorptions typically found in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (264.11 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-(Boc-amino)-3,6-dichloropyridazine.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Boc-amino)-3,6-dichloropyridazine is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined reactivity, particularly the susceptibility of the chloro groups to nucleophilic substitution and cross-coupling reactions, combined with the stability and ease of removal of the Boc protecting group, makes it an important tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its physical properties, synthetic accessibility, and reactivity profile is essential for its effective application in the laboratory.
References
Sources
- 1. 887310-61-4|tert-Butyl (3,6-dichloropyridazin-4-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. Cas 631914-72-2,TERT-BUTYL (3,6-DICHLOROPYRIDAZIN-4-YL)METHYLCARBAMATE | lookchem [lookchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. images.thdstatic.com [images.thdstatic.com]
